![molecular formula C16H27N3O3S B5715334 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cardiovascular medicine. E-4031 is a potassium channel blocker that has been shown to exhibit antiarrhythmic properties, making it a promising candidate for the treatment of various cardiac disorders.
Wirkmechanismus
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide acts as a selective blocker of the rapid component of the delayed rectifier potassium current, known as IKr. This current is responsible for the repolarization of cardiac cells and plays a critical role in the maintenance of normal cardiac rhythm. By blocking IKr, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide prolongs the action potential duration and increases the effective refractory period, which can prevent the development of arrhythmias.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its antiarrhythmic properties, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to decrease the heart rate and contractility of cardiac cells. It has also been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of vascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its selectivity for the rapid component of the delayed rectifier potassium current. This selectivity allows for targeted blockade of IKr, which can prevent the development of arrhythmias without affecting other cardiac currents. However, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have some limitations, including a relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the study of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective IKr blockers for the treatment of arrhythmias. Another area of interest is the investigation of the potential use of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in the treatment of other cardiovascular disorders, such as hypertension and heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide and to identify any potential off-target effects.
Synthesemethoden
The synthesis of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine to form the intermediate N-(3-(4-methyl-1-piperazinyl)propyl)-4-ethoxybenzenesulfonamide. This intermediate is then treated with potassium t-butoxide to form the final product, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in the field of cardiovascular medicine. One of the most promising applications of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its use as an antiarrhythmic agent. 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to block the rapid component of the delayed rectifier potassium current, which is responsible for the repolarization of cardiac cells. This blockade results in a prolongation of the action potential duration and an increase in the effective refractory period, which can prevent the development of arrhythmias.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-3-22-15-5-7-16(8-6-15)23(20,21)17-9-4-10-19-13-11-18(2)12-14-19/h5-8,17H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECHTSCNCYEHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.